molecular formula C17H17Cl2NO2 B5570844 N-(2,4-dichlorophenyl)-2-(4-propylphenoxy)acetamide

N-(2,4-dichlorophenyl)-2-(4-propylphenoxy)acetamide

Cat. No.: B5570844
M. Wt: 338.2 g/mol
InChI Key: NRYAZAJOIJQPKH-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-(4-propylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenyl group and a propylphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(4-propylphenoxy)acetamide typically involves the reaction of 2,4-dichloroaniline with 4-propylphenol in the presence of a suitable acylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common acylating agents used in this synthesis include acetic anhydride or acetyl chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the acylation reaction. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-(4-propylphenoxy)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted acetamides or other derivatives.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-(4-propylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(4-propylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-(4-methylphenoxy)acetamide
  • N-(2,4-dichlorophenyl)-2-(4-ethylphenoxy)acetamide
  • N-(2,4-dichlorophenyl)-2-(4-butylphenoxy)acetamide

Comparison

N-(2,4-dichlorophenyl)-2-(4-propylphenoxy)acetamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different solubility, stability, and interaction with molecular targets, making it a distinct compound with specific applications.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(4-propylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-2-3-12-4-7-14(8-5-12)22-11-17(21)20-16-9-6-13(18)10-15(16)19/h4-10H,2-3,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYAZAJOIJQPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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